molecular formula C12H22N4O4 B14115542 Tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate

Tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate

Cat. No.: B14115542
M. Wt: 286.33 g/mol
InChI Key: NQOOWVFUFXZOEF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a carbamoylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of amino acids using tert-butyloxycarbonyl (Boc) groups to form Boc-protected amino acids . These protected amino acids are then reacted with piperazine derivatives under controlled conditions to introduce the carbamoylpiperazine moiety . The final step involves deprotection and esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohol derivatives, and substitution may yield various ester derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Properties

Molecular Formula

C12H22N4O4

Molecular Weight

286.33 g/mol

IUPAC Name

tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate

InChI

InChI=1S/C12H22N4O4/c1-12(2,3)20-10(18)8(13)9(17)15-4-6-16(7-5-15)11(14)19/h8H,4-7,13H2,1-3H3,(H2,14,19)

InChI Key

NQOOWVFUFXZOEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)N1CCN(CC1)C(=O)N)N

Origin of Product

United States

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